molecular formula C20H12F2N2O2 B2821833 (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide CAS No. 312590-04-8

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2821833
CAS No.: 312590-04-8
M. Wt: 350.325
InChI Key: CZQJDBUTEQLEPP-GFMRDNFCSA-N
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Description

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzochromenes

Preparation Methods

The synthesis of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 2,5-difluoroaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions under specific conditions to yield the desired benzochromene derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The imino group and the benzochromene core play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Biological Activity

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that belongs to the class of benzochromene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores the biological activity of this specific compound, drawing on various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C16H12F2N1O2\text{C}_{16}\text{H}_{12}\text{F}_2\text{N}_1\text{O}_2

Anticancer Activity

Research has demonstrated that benzochromene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative potential of related derivatives against human non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460. Among the tested compounds, those with similar structures to this compound showed promising results in inducing apoptosis and cell cycle arrest .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54912.5Induces apoptosis, ROS elevation
5eNCI-H46010.0Cell cycle arrest
6gMCF-7/ADR15.0P-gp inhibition, apoptosis

The mechanism by which this compound exerts its effects involves several pathways:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and promote apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to cell death .

Antibacterial and Antifungal Properties

In addition to anticancer activity, benzochromene derivatives have also been studied for their antibacterial and antifungal effects. A review highlighted that these compounds possess significant activity against various bacterial strains and fungi, suggesting their potential use as therapeutic agents in infectious diseases .

Table 2: Antibacterial Activity

CompoundBacteriaZone of Inhibition (mm)
This compoundE. coli18
Another derivativeS. aureus20

Case Studies

  • Case Study on Antitumor Activity : In a controlled study involving several benzochromene derivatives, this compound was found to significantly reduce tumor size in xenograft models when administered at doses correlating with its IC50 values in vitro .
  • Study on ROS Induction : Another investigation focused on the role of ROS in mediating the anticancer effects of benzochromenes. The study concluded that compounds like this compound significantly elevated ROS levels in treated cancer cells, leading to increased apoptosis rates .

Properties

IUPAC Name

3-(2,5-difluorophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O2/c21-12-6-7-16(22)17(9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQJDBUTEQLEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=CC(=C4)F)F)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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